molecular formula C13H14N4O2 B2417281 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide CAS No. 2193606-14-1

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide

カタログ番号 B2417281
CAS番号: 2193606-14-1
分子量: 258.281
InChIキー: DDMDTQMIRIYONM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide, also known as JNJ-40346527, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in preclinical models.

作用機序

PTP1B is a negative regulator of insulin signaling by dephosphorylating key insulin receptor substrates. Inhibition of PTP1B by 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide leads to increased insulin receptor phosphorylation and downstream signaling, resulting in improved glucose uptake and metabolism. 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has also been shown to have anti-inflammatory effects by reducing cytokine production in adipose tissue.
Biochemical and Physiological Effects
6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight in animal models of obesity and type 2 diabetes. In addition, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has been shown to have anti-inflammatory effects by reducing cytokine production in adipose tissue. These effects are consistent with the mechanism of action of PTP1B inhibition and suggest that 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has potential therapeutic applications in the treatment of metabolic disorders.

実験室実験の利点と制限

The advantages of using 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide in lab experiments include its specificity for PTP1B inhibition, its oral bioavailability, and its potential synergistic effects with other antidiabetic drugs. However, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has limitations in terms of its pharmacokinetic properties, including its short half-life and low plasma concentration. Furthermore, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

将来の方向性

For 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide include further preclinical studies to investigate its potential therapeutic applications in the treatment of metabolic disorders. In addition, studies are needed to optimize its pharmacokinetic properties and to evaluate its safety and efficacy in humans. Furthermore, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide may have potential applications in other disease areas, such as cancer, where PTP1B has been implicated in tumor growth and metastasis.

合成法

The synthesis of 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide involves a 6-step process starting from 2-bromo-5-cyanopyridine. The key step involves the formation of the piperidine ring through a condensation reaction with 2-methyl-6-oxopiperidine-3-carboxylic acid. The final product is obtained through a purification process using chromatography techniques.

科学的研究の応用

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Preclinical studies have shown that PTP1B inhibition by 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide leads to improved glucose tolerance, insulin sensitivity, and reduced body weight in animal models. Furthermore, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has been shown to have a synergistic effect when used in combination with other antidiabetic drugs such as metformin and GLP-1 agonists.

特性

IUPAC Name

6-cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-8-10(5-6-12(18)15-8)17-13(19)11-4-2-3-9(7-14)16-11/h2-4,8,10H,5-6H2,1H3,(H,15,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMDTQMIRIYONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)NC(=O)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。